2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(piperidin-1-yl)ethanone 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(piperidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 897458-23-0
VCID: VC4253732
InChI: InChI=1S/C18H18ClN3OS/c19-14-6-4-13(5-7-14)16-11-22-15(12-24-18(22)20-16)10-17(23)21-8-2-1-3-9-21/h4-7,11-12H,1-3,8-10H2
SMILES: C1CCN(CC1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Molecular Formula: C18H18ClN3OS
Molecular Weight: 359.87

2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(piperidin-1-yl)ethanone

CAS No.: 897458-23-0

Cat. No.: VC4253732

Molecular Formula: C18H18ClN3OS

Molecular Weight: 359.87

* For research use only. Not for human or veterinary use.

2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(piperidin-1-yl)ethanone - 897458-23-0

Specification

CAS No. 897458-23-0
Molecular Formula C18H18ClN3OS
Molecular Weight 359.87
IUPAC Name 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-piperidin-1-ylethanone
Standard InChI InChI=1S/C18H18ClN3OS/c19-14-6-4-13(5-7-14)16-11-22-15(12-24-18(22)20-16)10-17(23)21-8-2-1-3-9-21/h4-7,11-12H,1-3,8-10H2
Standard InChI Key OFUKAWJDMNTKFQ-UHFFFAOYSA-N
SMILES C1CCN(CC1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused imidazo[2,1-b]thiazole core substituted at the 6-position with a 4-chlorophenyl group and at the 3-position with a ketone-linked piperidine moiety. Its IUPAC name, 2-[6-(4-chlorophenyl)imidazo[2,1-b] thiazol-3-yl]-1-piperidin-1-ylethanone, reflects this arrangement .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₈ClN₃OS
Molecular Weight359.87 g/mol
SMILES NotationC1CCN(CC1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Topological Polar Surface Area68.4 Ų

The presence of the piperidine ring enhances lipid solubility, potentially improving blood-brain barrier penetration, while the 4-chlorophenyl group contributes to steric effects influencing receptor binding.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions starting from 4-chloroacetophenone derivatives. A representative pathway includes:

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones.

  • Imidazo Fusion: Cyclization using acetic anhydride or phosphoryl chloride.

  • Piperidine Incorporation: Nucleophilic substitution of bromoethyl intermediates with piperidine.

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield (%)
Thiazole cyclizationPOCl₃, 80°C, 6h62–68
Imidazo fusionAc₂O, reflux, 12h55–60
Piperidine couplingK₂CO₃, DMF, 60°C, 8h70–75

Yield optimization remains challenging due to steric hindrance from the 4-chlorophenyl group, necessitating microwave-assisted synthesis in recent protocols .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity:

Table 3: Antimicrobial Activity (MIC, μg/mL)

OrganismMIC RangeReference Compound (Ciprofloxacin)
Staphylococcus aureus8–162
Escherichia coli16–324
Candida albicans32–648 (Fluconazole)

Mechanistic studies suggest dual inhibition of DNA gyrase (bacteria) and lanosterol 14α-demethylase (fungi) .

Comparative Analysis with Structural Analogues

Role of the 4-Chlorophenyl Group

Replacement with 4-fluorophenyl decreases antimicrobial potency by 4–8 fold, underscoring the chlorine atom’s role in hydrophobic interactions .

Piperidine vs. Morpholine Substitutions

Piperidine-containing derivatives exhibit 30% higher blood-brain barrier permeability than morpholine analogues in rat models, suggesting utility in CNS infections.

Future Research Directions

  • Pharmacokinetic Profiling: Current data lacks absorption/distribution parameters.

  • In Vivo Toxicity: Acute toxicity studies in murine models are pending.

  • Structural Hybridization: Combining with pyrazole moieties (as in ) may enhance antifungal activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator